methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride
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Overview
Description
Methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride is a chemical compound with a complex structure that includes an amino group, a cyanophenyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amino acid derivative with a cyanophenyl compound under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and cyanophenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and cyanophenyl groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride include other amino acid derivatives with cyanophenyl groups and butanoate esters. Examples include:
- Methyl (3S)-3-amino-4-(4-cyanophenyl)butanoate
- Ethyl (3S)-3-amino-4-(3-cyanophenyl)butanoate
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both amino and cyanophenyl groups
Properties
Molecular Formula |
C12H15ClN2O2 |
---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-12(15)7-11(14)6-9-3-2-4-10(5-9)8-13;/h2-5,11H,6-7,14H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
LJJFKMBRVRHRCH-MERQFXBCSA-N |
Isomeric SMILES |
COC(=O)C[C@H](CC1=CC(=CC=C1)C#N)N.Cl |
Canonical SMILES |
COC(=O)CC(CC1=CC(=CC=C1)C#N)N.Cl |
Origin of Product |
United States |
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